Setipafant
Overview
Description
Setipafant is a synthetic small molecule drug that acts as an antagonist of the platelet-activating factor receptor (PAFR). It was initially developed by Ipsen SA for the treatment of various inflammatory conditions, including ulcerative colitis, Crohn’s disease, and peptic ulcers . The molecular formula of this compound is C26H23ClN6O2S, and it has a molecular weight of 519.02 g/mol .
Preparation Methods
Setipafant is synthesized through a series of chemical reactions involving the formation of triazolothienodiazepine. The synthetic route typically involves the following steps:
Formation of the triazole ring: This is achieved by reacting appropriate starting materials under specific conditions to form the triazole ring.
Formation of the thienodiazepine ring: The triazole intermediate is then reacted with other reagents to form the thienodiazepine ring.
Final modifications: The resulting compound undergoes further chemical modifications to introduce the desired functional groups and achieve the final structure of this compound.
Industrial production methods for this compound involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Setipafant undergoes various types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: Setipafant is used as a research tool to study the platelet-activating factor pathway and its role in various biological processes.
Biology: It is used to investigate the effects of platelet-activating factor on cellular functions, including cell adhesion, proliferation, and migration.
Medicine: this compound has been explored for its therapeutic potential in treating inflammatory conditions, such as ulcerative colitis and Crohn’s disease.
Mechanism of Action
Setipafant exerts its effects by antagonizing the platelet-activating factor receptor (PAFR). By binding to PAFR, this compound inhibits the action of platelet-activating factor, a lipid mediator involved in various inflammatory processes. This inhibition leads to a reduction in inflammation and other related symptoms. The molecular targets and pathways involved include the PAFR signaling pathway, which plays a crucial role in mediating the effects of platelet-activating factor .
Comparison with Similar Compounds
Setipafant is unique compared to other PAFR antagonists due to its specific chemical structure and high affinity for the receptor. Similar compounds include:
Apafant: Another PAFR antagonist used for studying the PAF pathway.
Bepafant: A structurally related compound with similar antagonistic properties.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Properties
IUPAC Name |
9-(2-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN6O2S/c1-15-30-31-22-13-28-24(18-5-3-4-6-20(18)27)23-19-11-12-32(14-21(19)36-25(23)33(15)22)26(34)29-16-7-9-17(35-2)10-8-16/h3-10H,11-14H2,1-2H3,(H,29,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJKTQDAEYPACV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CN(CC4)C(=O)NC5=CC=C(C=C5)OC)C(=NC2)C6=CC=CC=C6Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157552 | |
Record name | Setipafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132418-35-0 | |
Record name | Setipafant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132418-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Setipafant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132418350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setipafant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SETIPAFANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFN2Q54HS6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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